4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine
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Overview
Description
4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine is a complex organic compound that features a piperazine ring substituted with a trifluoromethylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of 3-(trifluoromethyl)benzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acylated product is then reduced to the corresponding alkane using a reducing agent such as lithium aluminum hydride.
Nitration and Reduction: The intermediate is nitrated and subsequently reduced to introduce the amine group.
Substitution: Finally, the piperazine ring is introduced through a substitution reaction, often using a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluridone: Another compound with a trifluoromethyl group, used as a herbicide.
Cardarine: Contains a trifluoromethylphenyl group and is investigated for its metabolic effects.
Uniqueness
4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3/c1-12(19-21-8-6-20(2)7-9-21)10-13-4-3-5-14(11-13)15(16,17)18/h3-5,11-12,19H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIUQZCZOOOTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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